
6-Bromo-3,4-dichloroquinoline
Übersicht
Beschreibung
6-Bromo-3,4-dichloroquinoline is a synthetic compound that was first synthesized in the late 19th century. It is a heterocyclic aromatic chemical compound with a molecular formula of C9H5BrCl2N. It is used as a starting material for pharmaceuticals, agrochemicals, and other chemical compounds. This compound has a wide range of applications in the field of organic synthesis, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- 6-Bromo-3,4-dichloroquinoline has been utilized in various chemical syntheses. For instance, a study explored the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a derivative of 6-bromoquinoline, detailing the synthesis process and optimizing conditions for specific reactions (Wlodarczyk et al., 2011). Another synthesis involved 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, a type of anti-TB drug derivative (Sun Tie-min, 2009).
Pharmacological Research
- Research in pharmacology has led to the development of various compounds using this compound. For instance, a study synthesized 6-bromoquinazolinone derivatives, known for their anti-inflammatory, analgesic, and anti-bacterial activities (Ch. Rajveer et al., 2010). Additionally, some 4-anilinoquinazolines derivatives, including those with a bromo group, have been evaluated for cytotoxic, genotoxic, and antiprotease effects, indicating potential anticancer properties (Jantová et al., 2001).
Biological Evaluation
- Biological evaluations have been conducted on various quinoline derivatives, including those with bromo groups, for their potential as anticancer agents. One study found that 6-bromo-5-nitroquinoline showed significant antiproliferative activity against certain cancer cell lines (Köprülü et al., 2018).
Antimicrobial Activity
- Quinoline derivatives have been studied for their antimicrobial properties. A synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, which include 6-bromo-2-methylquinazoline, revealed significant antimicrobial and other biological activities (Sahu et al., 2008).
Eigenschaften
IUPAC Name |
6-bromo-3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBPPHFTFARAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590585 | |
| Record name | 6-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-17-0 | |
| Record name | 6-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









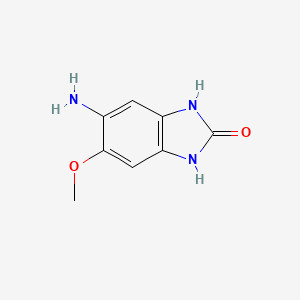
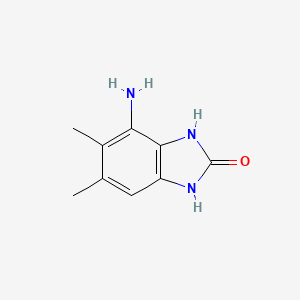
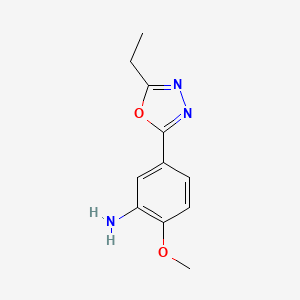
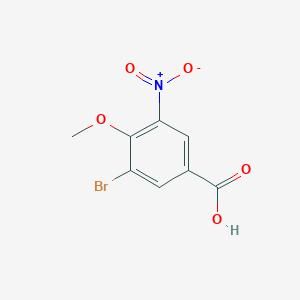

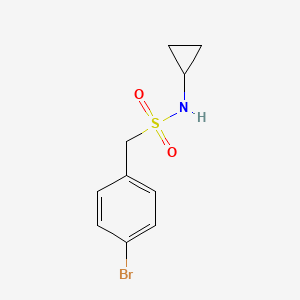
![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
